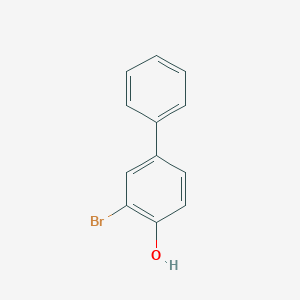

2-Bromo-4-phenylphenol

説明

Evolution of Research Trajectories in Halogenated Phenol (B47542) Chemistry

The investigation of halogenated phenols has a long history, initially marked by broad-spectrum halogenation techniques. Early studies often involved direct electrophilic halogenation with agents like molecular bromine, which, due to the high reactivity of the phenol ring, could lead to a mixture of products with low selectivity. mdpi.comnih.gov

Over time, research has progressively shifted towards developing highly regioselective and efficient synthesis methods. This evolution was driven by the need for specific isomers for applications in pharmaceuticals and other industries. mdpi.com A significant advancement has been the use of N-bromosuccinimide (NBS), often in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH), to achieve selective mono-ortho-bromination of para-substituted phenols. mdpi.com More recently, the focus has expanded to include environmentally benign methodologies, such as visible-light-induced photoredox catalysis for the in-situ generation of bromine, and electrochemical methods to enhance site selectivity in phenol halogenation. nih.goveuropa.eu This trajectory from non-selective to highly controlled synthesis reflects a broader trend in organic chemistry towards precision and sustainability.

Significance of Brominated Phenols in Contemporary Chemical Research

Brominated phenols are crucial intermediates and building blocks in organic synthesis. mdpi.com Their unique reactivity, conferred by the bromine atom, makes them valuable in a variety of chemical reactions, including as precursors for dyes, pigments, and agrochemicals like herbicides and fungicides. ketonepharma.com The presence of bromine can increase the lipophilicity and modulate the reactivity of the phenolic compound, which is often leveraged in the synthesis of pharmaceuticals. mdpi.com For instance, brominated phenols are used in the creation of complex molecules such as CRTH2 receptor antagonists and cytotoxic marine natural products. mdpi.com

Beyond synthetic utility, many brominated phenols are found in nature, particularly as secondary metabolites in marine organisms like red algae. sciforum.netmdpi.comnih.gov These natural compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, antidiabetic, and antiviral properties. sciforum.netmdpi.com This has spurred research into their potential for biotechnological and medicinal applications, making them a focal point for natural product chemistry and drug discovery. sciforum.netmdpi.com The study of these compounds involves advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for their isolation and structural elucidation. sciforum.netmdpi.com

Rationale for In-Depth Academic Investigation of 2-Bromo-4-phenylphenol

The specific compound this compound, also known as 3-Bromobiphenyl-4-ol, warrants detailed academic study due to its distinct structural features and demonstrated utility. spectrabase.com As a derivative of 4-phenylphenol (B51918), it combines the properties of a biphenyl (B1667301) system with those of a brominated phenol, creating a unique platform for further chemical modification.

The bromination of 4-phenylphenol has been shown to yield this compound, highlighting the directing effect of the hydroxyl group in electrophilic substitution. acs.org This specific substitution pattern makes it a valuable precursor. Research has demonstrated its use as a starting material in the stepwise synthesis of larger, complex structures like calixarenes. researchgate.net Furthermore, it has been employed in the preparation of metal chelate adducts and has been tested for its germicidal properties in industrial applications, indicating a potential beyond simple synthetic intermediacy. google.comasm.org The physicochemical properties of this compound, detailed in the table below, provide a foundation for its application in various research contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 92-03-5 | stenutz.eu |

| Molecular Formula | C₁₂H₉BrO | stenutz.euuni.lu |

| Molecular Weight | 249.11 g/mol | stenutz.eu |

| Appearance | Solid | dss.go.th |

| InChIKey | DZGMMVYPLBTLRQ-UHFFFAOYSA-N | stenutz.euuni.lu |

| SMILES | Oc1ccc(cc1Br)c2ccccc2 | stenutz.eu |

This interactive table provides key data for this compound. Click on the headers to explore.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGMMVYPLBTLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165671 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-03-5, 15460-07-8 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IO5R7XS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 Phenylphenol

Established and Novel Synthetic Pathways for 2-Bromo-4-phenylphenol

The construction of this compound can be approached through several strategic disconnections, primarily involving either the direct bromination of a pre-formed biphenyl (B1667301) scaffold or the construction of the biphenyl system through cross-coupling reactions.

The most direct route to this compound involves the electrophilic bromination of 4-phenylphenol (B51918). The hydroxyl group of the phenol (B47542) is a potent activating group and ortho-, para-director. Since the para-position is already occupied by the phenyl group, bromination is directed to the ortho-positions.

A common method involves treating 4-phenylphenol with bromine in a suitable solvent like glacial acetic acid. acs.org This approach allows for the controlled introduction of a bromine atom at the position ortho to the hydroxyl group. To achieve monobromination and avoid the formation of 2,6-dibromo-4-phenylphenol, careful control of stoichiometry is essential, typically using a slight molar excess of bromine. acs.org For instance, reacting 4-phenylphenol with 1.1 molecular proportions of bromine in glacial acetic acid can yield the desired this compound. acs.org

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, often providing higher regioselectivity and milder reaction conditions. Research has shown that using NBS in conjunction with polyethylene (B3416737) glycol (PEG) as a liquid-assisted grinding agent can lead to exclusive ortho-bromination of 4-phenylphenol, highlighting a selective and environmentally friendlier approach. nih.gov

The reaction conditions for the bromination of 4-phenylphenol can be summarized as follows:

| Brominating Agent | Solvent/Conditions | Product | Reference |

| Bromine (1.1 eq.) | Glacial Acetic Acid | This compound | acs.org |

| N-Bromosuccinimide | PEG-400, Grinding | This compound | nih.gov |

| Bromine (2.1 eq.) | Glacial Acetic Acid | 2,6-Dibromo-4-phenylphenol | acs.org |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond of the biphenyl core. The Suzuki-Miyaura coupling is a prominent example used for synthesizing substituted biphenyls, including 4-phenylphenol itself, which is the direct precursor for the bromination pathway. wikipedia.orgacs.orgcolab.wsresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org For instance, 4-phenylphenol can be synthesized via the Suzuki reaction of 4-iodophenol (B32979) with phenylboronic acid. chemicalbook.comlookchem.com

To directly synthesize this compound using this approach, one could envision coupling a suitably protected 2-bromo-4-halophenol with phenylboronic acid or, conversely, coupling 2-bromophenylboronic acid with a 4-halophenol derivative. The choice of coupling partners and protecting groups is crucial to ensure reaction selectivity. For example, a study on the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated a Suzuki cross-coupling reaction with various phenylboronic acids, showcasing the feasibility of C-C bond formation at a specific position on a di-halogenated phenolic derivative. nih.gov

The Negishi cross-coupling, which utilizes an organozinc reagent, is another effective method for aryl-aryl bond formation. rsc.orgmdpi.com This reaction could be applied to synthesize the this compound skeleton by coupling an organozinc derivative of one aromatic ring with a halide on the other. A key advantage of Negishi coupling is its tolerance for a wide range of functional groups, although the phenolic hydroxyl group might require protection to prevent protonolysis of the organozinc reagent. tsukuba.ac.jp

Beyond direct bromination and cross-coupling, other methods exist for synthesizing bromo-substituted phenols that could be adapted for this compound. One such approach is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by substitution with a bromide, typically using copper(I) bromide. This would require 2-amino-4-phenylphenol (B72062) as a starting material.

Another innovative method involves a tandem ipso-hydroxylation/bromination of arylboronic acids. rsc.orgrsc.org This process can transform an arylboronic acid into a bromophenol in a one-pot sequence, offering an efficient route to this class of compounds. rsc.org For example, a protocol using aqueous hydrogen peroxide and hydrogen bromide can generate bromophenols from various arylboronic acids. rsc.org This strategy could potentially be applied to synthesize this compound from a corresponding boronic acid precursor.

Palladium-Catalyzed Cross-Coupling Approaches to Biphenyl Phenols

Derivatization Strategies and Functional Group Interconversions of this compound

The phenolic hydroxyl group in this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group of this compound can be readily converted into an ester through acylation. This is typically achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For instance, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate was accomplished by reacting 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide in the presence of pyridine. nih.gov A similar strategy could be applied to this compound.

Phase-transfer catalysis (PTC) offers a highly efficient method for synthesizing phenolic esters. lew.rotandfonline.com This technique involves the reaction of a phenol with an alkanoyl chloride in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. This method is rapid, often completed in minutes at low temperatures, and results in high yields and purity. lew.rotandfonline.com

Direct esterification with a carboxylic acid is also possible, often catalyzed by a strong acid and driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation. google.comgoogle.com

| Acylation Method | Reagents | Conditions | Product Type | Reference |

| Acyl Halide Method | Acyl Chloride, Pyridine | Anhydrous Solvent | Phenolic Ester | nih.gov |

| Phase-Transfer Catalysis | Alkanoyl Chloride, NaOH, PTC | Dichloromethane/Water, 0°C | Phenolic Ester | lew.rotandfonline.com |

| Direct Esterification | Carboxylic Acid, Strong Acid | Reflux with water removal | Phenolic Ester | google.comgoogle.com |

| Anhydride Method | Carboxylic Anhydride, Strong Acid | 70°C or higher | Phenolic Ester | google.com |

The formation of an ether linkage at the phenolic position represents another important derivatization pathway. This can be achieved through various alkylation and arylation reactions.

Alkylation: The Williamson ether synthesis is a classic method for alkylation, involving the deprotonation of the phenol with a base (e.g., sodium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A documented synthesis of α-(2-bromo-4-phenylphenoxy)acetophenone illustrates this, where this compound is reacted with α-bromoacetophenone in the presence of sodium carbonate in acetone. prepchem.com

Arylation: The synthesis of diaryl ethers from this compound can be accomplished via the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. google.comorganic-chemistry.org Modern variations of the Ullmann reaction employ ligands such as N,N-dimethylglycine or salicylaldimines to facilitate the coupling under milder conditions. rhhz.netorganic-chemistry.org This would allow for the introduction of a second, different aryl group onto the phenolic oxygen of this compound.

Modifications of the Bromine Substituent

The bromine atom at the C-2 position of this compound is a key functional group that enables a variety of synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. For this compound, this would involve reacting it with a substituted or unsubstituted aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base. This reaction is fundamental in synthesizing more complex poly-aryl systems. The reaction of 4-bromophenol (B116583) with phenylboronic acid to yield 4-phenylphenol demonstrates the feasibility of this type of transformation on related structures. Current time information in Bangalore, IN.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, various N-substituted derivatives can be synthesized. This is a crucial method for introducing nitrogen-containing functional groups that are prevalent in pharmaceuticals and materials science.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This transformation is valuable for creating rigid, linear extensions to the molecular framework.

Heck Coupling: The Heck reaction can be used to append alkene substituents to the aromatic ring by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Other Transformations:

Reduction (Dehalogenation): The bromine atom can be removed and replaced with a hydrogen atom through various reduction methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. This transformation is useful if the bromine was initially introduced as a directing group for other substitutions and is no longer needed.

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium by treatment with an organolithium reagent like n-butyllithium or t-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Below is a table summarizing potential modifications of the bromine substituent:

| Reaction Type | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Aryl-4-phenylphenol |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 2-(R¹R²-amino)-4-phenylphenol |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | 2-Alkynyl-4-phenylphenol |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-4-phenylphenol |

| Dehalogenation | H₂, Pd/C | 4-Phenylphenol |

| Lithiation/Electrophilic Quench | 1. BuLi 2. Electrophile (E⁺) | 2-E-4-phenylphenol |

Transformations Involving the Phenyl Moiety

The unsubstituted phenyl group at the C-4 position is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituted phenol ring will influence the position of the incoming electrophile. The biphenyl system generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring.

Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the phenyl ring, most likely at the 4'-position (para to the bond linking the two rings) due to steric and electronic factors. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Halogenation: The phenyl ring can be halogenated (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst like FeBr₃ or AlCl₃). This would also be expected to occur predominantly at the 4'-position.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H) on the phenyl ring.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, can introduce acyl or alkyl groups. The regioselectivity would again favor the 4'-position.

The table below outlines potential transformations on the phenyl moiety:

| Reaction Type | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-(4'-nitrophenyl)phenol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(4'-bromophenyl)phenol |

| Sulfonation | H₂SO₄, SO₃ | 4'-(3-Bromo-4-hydroxyphenyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Bromo-4-(4'-acylphenyl)phenol |

Computational Chemistry and Structure Activity/toxicity Relationship Sar/str Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Bromo-4-phenylphenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are crucial in drug discovery and toxicology for predicting the potency of new compounds. researchgate.net

Ligand-based QSAR models are developed without knowledge of the specific biological receptor. Instead, they relate the biological activity of a series of compounds to their physicochemical properties or "descriptors." For phenolic compounds, key descriptors often include hydrophobicity (logP), electronic properties (like the acidity constant, pKa), and steric parameters. jst.go.jp

While specific QSAR models for this compound derivatives are not extensively published, models for related brominated flame retardants (BFRs) and other phenols provide a strong basis for prediction. acs.orgajrconline.org A typical ligand-based QSAR model for a series of substituted phenols might take the following form:

log(Activity) = c₁ * logP + c₂ * pKa + c₃ * σ + Constant

Here, c₁, c₂, and c₃ are coefficients determined by regression analysis, and σ represents a Hammett electronic constant. Such models demonstrate that the biological activity of phenols often increases with higher hydrophobicity and is modulated by electronic effects. jst.go.jp For brominated phenols, the position and number of bromine atoms significantly influence these descriptors and, consequently, the predicted activity.

Receptor-based QSAR, particularly 3D-QSAR, incorporates the three-dimensional structure of the ligand and its receptor. science.gov For this compound and its analogues, a key potential target is the thyroid hormone receptor (TR), as these compounds are structurally similar to thyroid hormones. researchgate.netnih.gov

Studies on hydroxylated polybrominated diphenyl ethers (HO-PBDEs), which share structural features with this compound, have utilized methods like Comparative Molecular Similarity Index Analysis (CoMSIA) to build receptor-based models. nih.gov These models use the docked alignment of the ligands within the TR binding pocket to derive steric and electrostatic field descriptors. The resulting QSAR models have shown high predictive power, indicating that both the shape and electronic environment of the molecule are critical for its binding affinity to the thyroid receptor. nih.govnih.gov The models highlight which structural modifications would enhance or decrease the binding potency.

Ligand-Based QSAR Approaches

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for this compound Analogues

Quantitative Structure-Toxicity Relationship (QSTR) is a specialized application of QSAR that predicts the toxicity of chemicals. mdpi.com Given the limited experimental toxicity data for many brominated phenols, QSTR models are invaluable for risk assessment. nih.gov

Research on a wide range of phenols has successfully established QSTR models for predicting cytotoxicity in isolated rat hepatocytes and toxicity to aquatic organisms. nih.govnih.gov These studies consistently identify hydrophobicity (logP) as a primary driver of toxicity. However, other parameters can refine the predictions. For instance, a two-parameter model for phenol (B47542) cytotoxicity incorporates both logP and pKa, demonstrating that both membrane partitioning and ionization state are important. nih.gov

| Equation | Descriptors Used | Statistical Significance |

|---|---|---|

| logLD₅₀ (μM) = -0.588(logP) + 4.652 | logP (Octanol/water partition coefficient) | r² = 0.801 |

| logLD₅₀ (μM) = -0.595(logP) + 0.197(pKa) + 2.665 | logP, pKa (Ionization constant) | r² = 0.859 |

| logLD₅₀ (μM) = -0.594(logP) - 0.552(σ⁺) + 4.540 | logP, σ⁺ (Brown-Hammett electronic constant) | r² = 0.853 |

These models indicate that phenols with higher lipophilicity and electron-withdrawing substituents tend to be more toxic. nih.gov By calculating these descriptors for this compound, its potential toxicity can be estimated, prioritizing it for further experimental investigation.

Molecular Docking and Dynamics Simulations of this compound and Its Interacting Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, estimating its binding affinity. benthamscience.com For this compound, relevant biological targets include nuclear receptors like the thyroid hormone receptor (TR) and metabolic enzymes. nih.govacs.org

Docking simulations would involve placing the 3D structure of this compound into the ligand-binding domain of a protein like TRβ. The simulation then calculates the most favorable binding pose based on scoring functions that evaluate intermolecular interactions such as:

Hydrogen Bonds: Between the phenolic hydroxyl group and polar amino acid residues.

Hydrophobic Interactions: Between the phenyl rings and nonpolar residues in the binding pocket.

Halogen Bonds: A specific interaction involving the bromine atom, which has been identified as potentially significant for the binding of halogenated compounds to TR. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interaction. nih.govinnovareacademics.in These simulations can confirm whether the key interactions identified in docking are maintained under physiological conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. tandfonline.comresearchgate.net For this compound, these calculations can predict a variety of fundamental properties. A common computational approach involves using the B3LYP functional with the 6-311++G(d,p) basis set. tandfonline.comresearchgate.net

| Calculated Property | Description and Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. |

| Vibrational Frequencies | Simulates the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. spectrabase.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals indicates the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity and electronic excitability. tandfonline.com |

| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution, hybridization, and intramolecular interactions, such as charge transfer and hydrogen bonding. tandfonline.com |

For this compound, MESP calculations would likely show a negative potential around the phenolic oxygen and a positive region around the hydroxyl hydrogen, indicating sites for hydrogen bonding. The HOMO-LUMO gap would provide insights into its kinetic stability. researchgate.net

Conformational Analysis and Energy Landscape Exploration of this compound

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. For this compound, the most significant degree of freedom is the torsion angle between the two aromatic rings.

The energy landscape can be explored by performing a potential energy surface (PES) scan. This is done computationally by systematically rotating the dihedral angle of the C-C bond connecting the two rings and calculating the energy at each step using DFT. The resulting plot of energy versus dihedral angle reveals:

Energy Minima: Corresponding to the most stable, low-energy conformers.

Energy Maxima: Representing the transition states and the energy barriers required for rotation from one conformer to another.

The presence of the ortho-bromine atom and the hydroxyl group can influence the preferred conformation. An intramolecular hydrogen bond might form between the hydroxyl proton and the bromine atom, which would favor a more planar conformation. tandfonline.com Alternatively, steric hindrance between the ortho-substituents could force the rings into a twisted, non-planar arrangement. Understanding the conformational preferences and the energy barriers between them is crucial, as the specific 3D shape of the molecule dictates how it fits into a receptor's binding site.

Biological and Pharmacological Research Endeavors on 2 Bromo 4 Phenylphenol and Its Derivatives

Investigation of Antioxidant Properties and Mechanisms of Action

The antioxidant potential of 2-bromo-4-phenylphenol and its derivatives is a significant area of study. This research is crucial for understanding how these compounds might mitigate cellular damage caused by oxidative stress, a key factor in various diseases.

The ability of phenolic compounds to scavenge free radicals is a primary indicator of their antioxidant capacity. Studies have shown that bromophenols, including derivatives of this compound, are effective at neutralizing reactive oxygen species (ROS). mdpi.com Their unique chemical structures, featuring bromine and hydroxyl groups on aromatic rings, facilitate the donation of hydrogen atoms or electrons, which is key to their radical-scavenging ability. mdpi.com

Research on 2-allyl-4-substituted phenols has provided insights into how different substituents on the phenol (B47542) ring influence antioxidant activity. For instance, in one study, the anti-DPPH (2,2-diphenyl-1-picrylhydrazyl) radical activity of several 2-allyl-4-X-phenols was evaluated. mdpi.com The results indicated that the type of substituent at the 4-position significantly impacts the radical scavenging efficacy. mdpi.com A correlation was found between the anti-DPPH radical activity and the bond dissociation enthalpy of the phenolic OH group, as well as the Hammett constants of the substituents. mdpi.com

A study on bromophenols isolated from the marine red alga Polysiphonia urceolata demonstrated their potent hydroperoxyl radical (HOO•) scavenging activity in both polar and lipid environments. mdpi.com One of the bromophenol derivatives, in particular, exhibited significantly greater activity in a lipid medium compared to common antioxidants like Trolox and BHT. mdpi.com The primary mechanism for this radical scavenging was identified as formal hydrogen atom transfer (f-HAT). mdpi.com

Table 1: Radical Scavenging Activity of Selected 2-Allyl-4-X-phenols

| Compound (2-Allyl-4-X-phenol) | X (Substituent) | EC20 (μM) |

| 2-Allyl-4-chlorophenol | Cl | 2,850 |

| 2-Allyl-4-phenylphenol | Ph | 50 |

| 2-Allyl-4-methoxyphenol | MeO | 5 |

| 2-Allyl-4-acetylphenol | COMe | 10,000 |

| 2-Allyl-4-nitrophenol | NO2 | >10,000 |

| 2-Allyl-4-t-butylphenol | t-Bu | 142 |

| 2-Allyl-4-methylphenol | Me | 40 |

| 2-Allyl-4-bromophenol | Br | 1,950 |

Data sourced from a study on the radical-scavenging activity of methoxyphenols. mdpi.com

Beyond direct radical scavenging, research has delved into the ability of bromophenols to modulate cellular antioxidant pathways. A study on four bromophenols from the red algae Vertebrata lanosa examined their effects using cellular assays such as the Cellular Antioxidant Activity (CAA) and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays. mdpi.com

One of the tested compounds, 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane, demonstrated a potent antioxidant effect, surpassing that of known antioxidants like luteolin (B72000) and quercetin (B1663063) in the CAA and CLPAA assays, respectively. mdpi.com This indicates that some bromophenols can penetrate the cell membrane and effectively inhibit intracellular oxidation. mdpi.com The CAA assay measures the ability of compounds to prevent the oxidation of 2′,7′-dichlorofluorescin (DCFH) to the fluorescent molecule DCF, a reaction initiated by a radical generator. mdpi.com The findings from this research highlight for the first time the cellular antioxidant activity of these bromophenols, suggesting their potential to protect cells from oxidative damage. mdpi.com

Radical Scavenging Activity

Anticancer Activity Research and Molecular Targets

The potential of this compound and its derivatives as anticancer agents has been another significant focus of research. These studies explore their ability to inhibit cancer cell growth and induce cell death, as well as the underlying molecular mechanisms.

Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, a synthesized chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was tested for its anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The study found that this compound had a moderate activity in inhibiting the growth of these cancer cells, with an IC50 value of 42.19 µg/mL. researchgate.net The presence of halogen and methoxy (B1213986) groups in the chalcone structure is known to contribute to its ability to inhibit cancer cells. researchgate.net

Furthermore, some phenylphenol derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound, can induce apoptosis in cancer cells. The anti-tumor drug Phortress, a benzothiazole, is derived from an intermediate of 2-bromo-5-fluoroaniline. google.com This drug induces apoptosis by causing DNA damage in sensitive cancer cells through the induction of the CYP1A1 enzyme. google.com

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective anticancer compounds. Studies on phenolic compounds have revealed that specific structural modifications can significantly influence their biological activity. For instance, research on flavonoid derivatives has shown that substitutions on the aromatic rings can enhance their anticancer properties. mdpi.com The presence of electron-withdrawing groups, such as chlorine and bromine, on the aniline (B41778) ring of certain flavone (B191248) derivatives was found to enhance their activity against A549 lung cancer cells. mdpi.com

In the context of phenylphenol derivatives, modifications to the biphenyl (B1667301) scaffold have been shown to impact their biological activity. Substituents at the para position, for example, have been found to enhance the antimicrobial and anticancer activities compared to those at the ortho or meta positions. The introduction of an allyl group to the phenolic ring has also been shown to increase the antibacterial activity of hydroxybiphenyl derivatives. koreascience.kr

Inhibition of Cell Proliferation and Induction of Apoptosis

Antimicrobial Efficacy and Mechanism-Based Studies

This compound and its derivatives have also been investigated for their antimicrobial properties. These compounds have shown efficacy against a range of microorganisms, including bacteria and fungi. chemimpex.comgoogle.com

Research has demonstrated that this compound possesses antimicrobial activity. google.com It is considered an effective component in developing antimicrobial formulations, such as disinfectants and preservatives. chemimpex.com The unique structure of these compounds allows them to inhibit the growth of bacteria and fungi, thereby ensuring the longevity and safety of products they are incorporated into. chemimpex.com

Studies on p-phenylphenol derivatives have been conducted to develop anticariogenic agents. One such study synthesized various derivatives and tested their antibacterial activities against Streptococcus mutans, a bacterium that causes tooth decay. koreascience.kr Among the synthetic compounds, 2-nitro-6-bromo-p-phenylphenol exhibited potent antibacterial activity. koreascience.kr

The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of phenolic compounds, influenced by substituents like bromine, plays a role in their ability to interact with and disrupt microbial cell structures.

Evaluation Against Bacterial Strains, Including Multidrug-Resistant Organisms

Derivatives of this compound have been the subject of research for their potential antibacterial properties. For instance, certain derivatives of 4-(2-Phenylethynyl)phenol, a related phenolic compound, have demonstrated significant inhibitory effects on the growth of common bacterial strains like Staphylococcus aureus and Escherichia coli at relatively low concentrations. This suggests their potential as a new class of antimicrobial agents. The exploration of such compounds is driven by the urgent need for new antibiotics to combat the rise of multidrug-resistant bacteria. mdpi.com

Research into salicylanilides, which include N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com Furthermore, synergistic effects have been observed when combining o-phenylphenol (a related compound) with other antimicrobial agents like 2-bromo-2-nitro-1,3-propanediol (bronopol), suggesting a strategy to enhance bactericidal efficacy. google.comgoogleapis.com The development of new Schiff bases and their metal complexes has also yielded compounds with moderate to excellent antimicrobial activity against various Gram-negative and Gram-positive bacteria. researchgate.net

Studies on biphenyl methanone (B1245722) (BPM) derivatives, which share a structural similarity, have been conducted to assess their activity against various bacteria. researchgate.net While some phenolic compounds have shown promise, it has also been noted that the testing medium, such as agar, can sometimes interfere with the inhibitory activity of these compounds. asm.org

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Source(s) |

|---|---|---|---|

| 4-(2-Phenylethynyl)phenol derivatives | Staphylococcus aureus, Escherichia coli | Significant growth inhibition at low concentrations | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives (Salicylanilides) | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | mdpi.com |

| o-Phenylphenol in combination with Bronopol | Aerobic bacteria (Pseudomonas aeruginosa, Staphylococcus aureus) | Synergistic antimicrobial effect | googleapis.com |

Antifungal and Mycobacterial Activity Assessments

The antifungal potential of this compound and its derivatives has been an area of active investigation. Derivatives of the related compound 4-(2-Phenylethynyl)phenol have shown promise as antifungal agents, positioning them as candidates for treating infections caused by resistant fungal strains. Salicylanilides, including N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have been tested against fungi such as Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values reported between 0.3 and 5.0 mg/mL. mdpi.com

A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated notable anti-Candida activity, with MICs for most clinical Candida albicans strains ranging from 0.00195 to 0.0078 μg/mL. frontiersin.org This compound also exhibited fungicidal activity against several Candida strains at a concentration of 32 μg/mL. frontiersin.org However, its effect on pre-formed C. albicans biofilms was minimal. frontiersin.org

In the realm of antimycobacterial research, derivatives of biphenyl methanone (BPM) have been evaluated against Mycobacterium kansasii, M. avium, and M. malmoense, although they displayed weak activity. researchgate.net Conversely, newly synthesized 1,2,3-triazoles incorporating a biphenoloxymethyl moiety, derived from 4-phenylphenol (B51918), have shown notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting an MIC of 25 μg/mL. bamu.ac.in

Table 2: Antifungal and Mycobacterial Activity of Related Compounds

| Compound/Derivative Class | Fungal/Mycobacterial Strain(s) | Observed Activity | Source(s) |

|---|---|---|---|

| 4-(2-Phenylethynyl)phenol derivatives | Fungi | Potential for treating infections from resistant strains | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | MIC = 0.3–5.0 mg/mL | mdpi.com |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | MIC = 0.00195–0.0078 μg/mL | frontiersin.org |

| Biphenyl methanone (BPM) derivatives | Mycobacterium kansasii, M. avium, M. malmoense | Weak activity (MIC > 0.038 mmol l-1) | researchgate.net |

Modes of Antimicrobial Action at a Molecular Level

The antimicrobial mechanisms of phenolic compounds like this compound are often multifaceted. A primary mode of action involves the disruption of microbial cell membranes. mdpi.com The hydroxyl groups and electron delocalization in polyphenols are key to their interaction with cell membranes, proteins, and organelles. mdpi.com This can lead to structural damage, reduced efficiency of metabolic pathways, and harm to proteins and nucleic acids. mdpi.com

For instance, the interaction of phenolic compounds with biological macromolecules is facilitated by the phenolic hydroxyl group, which can form hydrogen bonds. This can inhibit enzyme activity or modulate protein-ligand interactions. The phenylethynyl group in some derivatives can also interact with hydrophobic pockets in proteins, enhancing binding affinity. Some polyphenols are known to disrupt microbial membranes and biofilms and inhibit DNA synthesis. mdpi.com Another proposed mechanism is the chelation of metal ions that are essential for bacterial proteins and membrane function. mdpi.com

In the context of specific derivatives, studies on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone against C. albicans suggest that its mechanism is not through the inhibition of fungal cell wall synthesis. frontiersin.org For new 1,2,3-triazole derivatives showing antitubercular activity, molecular docking studies have indicated that they bind to the active site of mycobacterial enoyl reductase, an essential enzyme in mycobacterial cell wall synthesis. bamu.ac.in

Anti-inflammatory Potential and Associated Biological Pathways

Research has indicated that derivatives of this compound possess anti-inflammatory properties. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC₅₀ values ranging from 0.04 to 0.07 mg/mL. mdpi.com This suggests a potent anti-inflammatory effect through protease inhibition. mdpi.com

Other related phenolic compounds have also been investigated for their anti-inflammatory mechanisms. 2-Methoxy-4-vinylphenol, a natural compound, has been shown to reduce the production of lipopolysaccharide-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.gov Its mechanism involves the activation of the Nrf2/ARE pathway, which enhances the expression of heme oxygenase-1 (HO-1), ultimately leading to the inhibition of iNOS and an anti-inflammatory response. nih.gov Thiosemicarbazone derivatives have also been described in the literature as having anti-inflammatory activity, with a potential to bind to enzymes like COX-2. researchgate.net

The anti-inflammatory activity of these compounds is significant as inflammation is a key process triggered by harmful stimuli such as pathogens and cell damage. mdpi.com

Enzyme Inhibition Studies and Pharmacological Target Identification

Enzyme inhibition is a key area of investigation for understanding the pharmacological potential of this compound and its derivatives. Studies on novel bromophenol derivatives have shown effective inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) I and II isoenzymes. mdpi.com For instance, these derivatives displayed Ki values ranging from 2.53 to 25.67 nM against hCA I, 1.63 to 15.05 nM against hCA II, and 6.54 to 24.86 nM against AChE. mdpi.com All the tested novel bromophenols exhibited competitive inhibition against these enzymes. mdpi.com

The phenolic hydroxyl group in related compounds enables interaction with various biological targets, making them useful for studying enzyme inhibition. In silico docking studies have been employed to identify potential druggable pockets on proteins. For example, a derivative of thymol, 5-ethyl-2-(4-ethyl-2-hydroxy-phenyl)phenol, showed a high docking score against a specific site on α1-antitrypsin, suggesting a potential inhibitory interaction. plos.org Another compound, [{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid, was also identified as a potential ligand for α1-antitrypsin through in silico methods. plos.org

Molecular docking of new antitubercular 1,2,3-triazole derivatives has identified mycobacterial enoyl reductase as a likely pharmacological target. bamu.ac.in

Table 3: Enzyme Inhibition by Bromophenol Derivatives

| Enzyme | Compound Class | Inhibition Values (Ki) | Type of Inhibition | Source(s) |

|---|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | Novel Bromophenol Derivatives | 2.53 ± 0.25 to 25.67 ± 4.58 nM | Competitive | mdpi.com |

| Carbonic Anhydrase II (hCA II) | Novel Bromophenol Derivatives | 1.63 ± 0.11 to 15.05 ± 1.07 nM | Competitive | mdpi.com |

Advanced Toxicological Research and Risk Assessment Methodologies

The toxicological profile of phenolic compounds, including this compound, is a critical area of research for risk assessment. The European Food Safety Authority (EFSA) conducts risk assessments on brominated phenols in food. europa.eu For 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a related compound, the critical effects were identified in the liver and kidney in rat studies. europa.eu A benchmark dose level (BMDL10) of 353 mg/kg body weight per day for kidney papillary necrosis in male rats was established. europa.eu The margin of exposure (MOE) approach is often used to assess health concerns when a health-based guidance value cannot be derived due to limitations in the toxicological database. europa.eu For 2,4,6-TBP, current dietary exposure was not considered a health concern. europa.eu However, for other brominated phenols, a risk characterization could not be performed due to a lack of data on both toxicity and occurrence. europa.eu

Quantitative structure-activity relationship (QSAR) studies are valuable computational tools for delineating the mechanism of action and subsequent risk assessment of substituted phenols. jst.go.jp These studies have shown that the toxicity of phenols is strongly dependent on their hydrophobicity and can be influenced by factors like pH and their potential to be metabolized to quinones. jst.go.jp

In Vitro and In Vivo Toxicological Assay Development

A variety of in vitro and in vivo assays are utilized to evaluate the toxicology of phenolic compounds. In vivo studies in rats and mice are common for assessing long-term toxicity and carcinogenicity. For instance, long-term feeding studies with 2-phenylphenol (B1666276) have been conducted in Fischer 344 rats and B6C3F1 mice to evaluate its carcinogenic potential. inchem.org These studies involve administering the compound in the diet over an extended period and observing for toxic effects and tumor formation. inchem.org

In vitro assays are crucial for screening and mechanistic studies. For example, a novel antifungal compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, was tested for toxicity on mammalian cells in vitro and showed reduced toxicity. frontiersin.org Its in vivo toxicity was also assessed using larvae of Galleria mellonella, which showed high survival rates. frontiersin.org

The development of new approach methodologies (NAMs), such as high-throughput in vitro screening assays, is expanding the ability to assess the potential for chemicals to interact with biological targets. chemrxiv.org An example is a fluorescence-based assay to screen chemicals for their ability to bind to transthyretin, a protein involved in thyroid hormone transport. chemrxiv.org Such assays are important for identifying potential endocrine-disrupting chemicals. chemrxiv.orgacs.org

Mechanistic Toxicology of Brominated Phenols

The study of how chemical substances cause harmful effects in biological systems is known as mechanistic toxicology. taylorfrancis.com This field investigates the molecular, cellular, and tissue-level changes that occur from the moment of exposure to a substance until the manifestation of toxicity. taylorfrancis.com For brominated phenols, a class of compounds used in various industrial applications and also found in the environment, understanding their toxic mechanisms is crucial for assessing risks to both human health and ecosystems. nih.govnih.gov

Research into the mechanistic toxicology of brominated phenols often involves studying their effects on various organisms and cell types. While specific data on this compound is limited, studies on related compounds like 2,4-dibromophenol (B41371) (2,4-DBP), 2,6-dibromophenol (B46663) (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP) provide insight into the potential toxicological pathways for this class of chemicals. nih.gov

One key area of investigation is the disruption of cellular signaling. For instance, studies have shown that 2,4-DBP, 2,6-DBP, and 2,4,6-TBP can interfere with cellular Ca2+ signaling in neuroendocrine cells. nih.gov Another significant concern is endocrine disruption. The structural similarity of some brominated phenols, like 2,4,6-TBP, to thyroid hormones suggests they can interfere with the thyroid hormone system. nih.gov

The toxicity of brominated phenols can also be attributed to their chemical properties. The toxicity of halophenols is influenced by the halogen present, with bromine being a more potent leaving group than chlorine, potentially leading to more severe toxic effects. nih.gov The primary mode of toxic action for many phenols in aquatic organisms is considered to be nonpolar narcosis. researchgate.netjst.go.jp

Studies on aquatic organisms have been instrumental in characterizing the toxicity of brominated phenols. For example, the acute toxicity of several brominated phenols has been evaluated in species like the alga Scenedesmus quadricauda and the water flea Daphnia magna. nih.gov These tests help determine the concentration at which these chemicals cause harmful effects, providing valuable data for environmental risk assessment.

The following table summarizes the acute toxicity (EC50 values) of some brominated phenols to Daphnia magna.

| Compound | EC50 (mg/L) to D. magna |

| 2,4,6-Tribromophenol (2,4,6-TBP) | 1.57 |

| 2,4-Dibromophenol (2,4-DBP) | 2.17 |

| 2,6-Dibromophenol (2,6-DBP) | 2.78 |

Data sourced from a study on the acute toxicities of bromophenols. nih.gov

Development of Predictive Toxicology Models

Predictive toxicology aims to forecast the potential adverse effects of chemicals using computational models, thereby reducing the need for extensive and costly animal testing. europa.eu A key tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model, which establishes a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. uninsubria.itnih.gov

For brominated phenols and other brominated flame retardants (BFRs), QSAR models are particularly valuable for filling data gaps, especially for new or less-studied compounds. nih.gov These models can help in screening and prioritizing chemicals for further testing and in designing safer alternatives. uninsubria.it

The development of QSAR models for the toxicity of phenols involves several steps:

Data Collection : A dataset of phenolic compounds with experimentally determined toxicity values is compiled. ut.ac.irntua.gr

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical's structural, physicochemical, and electronic properties, are calculated. ut.ac.ir Key descriptors for phenol toxicity often include hydrophobicity (logP) and electronic parameters like Hammett sigma constants or the energy of the lowest unoccupied molecular orbital (E-LUMO). jst.go.jp

Model Building : Statistical methods like Multiple Linear Regression (MLR) or more complex techniques like neural networks are used to create a mathematical equation linking the descriptors to the observed toxicity. ut.ac.irntua.gr

Validation : The predictive power of the model is rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate set of compounds. nih.gov

QSAR studies have shown that the toxicity of phenols is often strongly dependent on hydrophobicity. jst.go.jp However, for a diverse set of phenols with multiple mechanisms of action (e.g., polar narcosis, respiratory uncoupling, electrophilicity), more complex models incorporating electronic and topological descriptors are necessary. jst.go.jpinsilico.eu The presence of halogen atoms like bromine and chlorine has been noted to increase the acute toxicity of aromatic chemicals. nih.gov

The following table presents an example of a QSAR model for predicting the toxicity of phenols to the protozoan Tetrahymena pyriformis.

| Model Type | Statistical Parameter | Value |

| Multiple Linear Regression (MLR) | R² (training set) | 0.71 |

| Q² (external validation) | 0.69 | |

| Partial Least Squares (PLS) | R² | 0.78 |

| Q² | 0.64 |

This data illustrates the performance of QSAR models for predicting phenolic toxicity, where R² represents the goodness of fit and Q² indicates the predictive ability. ut.ac.ir

These predictive models are crucial components of modern chemical risk assessment, offering a way to estimate the potential hazards of compounds like this compound, for which extensive experimental data may not be available. nih.gov

Environmental Impact and Remediation Research of 2 Bromo 4 Phenylphenol

Environmental Occurrence and Distribution Studies

Direct and specific data on the environmental occurrence and distribution of 2-Bromo-4-phenylphenol are notably scarce in publicly available scientific literature. Its potential presence in the environment can be inferred from its use as a chemical intermediate in synthesis processes. For instance, it is a reactant in the preparation of α-(2-bromo-4-phenylphenoxy)acetophenone prepchem.com. Industrial discharge or handling losses during such manufacturing processes could be a potential source of its release into the environment.

To understand its likely environmental distribution, it is useful to examine data for related brominated phenols and other novel brominated flame retardants (NBFRs). These compounds are often detected in various environmental compartments, including water, sediment, and biota Current time information in Bangalore, IN.nih.govasm.orgresearchgate.netwho.int. For example, studies have reported the presence of various brominated phenols in surface water, with concentrations of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) reaching up to 40 µg/L and 0.3 µg/L, respectively who.int. Similarly, 2,4,6-tribromophenol has been found in estuarine sediments at concentrations as high as 3690 µg/kg dry weight who.int. Given its chemical structure, this compound would likely exhibit similar partitioning behavior, potentially adsorbing to sediment and organic matter in aquatic environments.

The following table summarizes the occurrence of some brominated phenols in different environmental matrices, which may serve as an indicator for the potential distribution of this compound.

| Compound Name | Matrix | Concentration Range | Location |

| 2,4-Dibromophenol | Surface Fresh Water | Up to 40 µg/L | Not Specified who.int |

| 2,6-Dibromophenol (B46663) | Surface Fresh Water | Up to 3 µg/L | Not Specified who.int |

| 2,4,6-Tribromophenol | Surface Fresh Water | Up to 0.3 µg/L | Not Specified who.int |

| 2,4,6-Tribromophenol | Estuarine Sediment | Up to 3690 µg/kg (dry weight) | Not Specified who.int |

| Brominated Phenols | Human Milk, Blood, Adipose Tissue | Detected | Not Specified who.int |

Biodegradation Pathways and Microbial Metabolism of this compound

Under aerobic conditions, the biodegradation of brominated phenols is often initiated by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the aromatic ring, leading to the formation of brominated catechols. Subsequent ring cleavage and further metabolic steps can lead to the complete mineralization of the compound. For example, the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica has been shown to proceed via an initial dehalogenation step to form phenol (B47542), which is then further metabolized frontiersin.org. It is plausible that aerobic microorganisms could utilize a similar initial dehalogenation or a direct ring-hydroxylating attack to degrade this compound.

Under anaerobic conditions, reductive dehalogenation is a key initial step in the biotransformation of brominated aromatic compounds. In this process, the bromine substituent is removed and replaced by a hydrogen atom. Studies on various brominated phenols, such as 2,4,6-tribromophenol and tetrabromobisphenol A (TBBPA), have demonstrated their stepwise reductive debromination by anaerobic microbial consortia found in sediments and sponges nih.govasm.orgacs.orgasm.orgresearchgate.net. For instance, 2,4,6-tribromophenol can be sequentially debrominated to 2,4-dibromophenol, then to 4-bromophenol (B116583), and finally to phenol, which can be further mineralized under anaerobic conditions asm.orgresearchgate.net. It is highly probable that this compound would undergo a similar reductive dehalogenation to form 4-phenylphenol (B51918) under anaerobic conditions. The persistence of the resulting 4-phenylphenol would then depend on the specific microbial community and environmental conditions.

The table below illustrates the observed anaerobic biotransformation of a related brominated phenol.

| Parent Compound | Initial Transformation Product | Subsequent Products | Environmental Condition | Reference |

| 2,4,6-Tribromophenol | 2,4-Dibromophenol | 4-Bromophenol, Phenol | Anaerobic Sediment Slurry | asm.orgresearchgate.net |

While no microbial strains have been specifically isolated for the degradation of this compound, numerous microorganisms capable of degrading other brominated phenols have been identified. For example, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba have been shown to reductively debrominate a variety of brominated phenols nih.govasm.org. Similarly, aerobic bacteria capable of utilizing bisphenol A (a structural relative) as a sole carbon and energy source have been isolated from contaminated soil asm.org. The isolation of microbial strains with the ability to degrade this compound would likely involve enrichment culture techniques using the compound as a sole carbon source or as a co-metabolite.

Anaerobic Biotransformation Processes

Advanced Oxidation Processes (AOPs) for the Abatement of this compound

Advanced Oxidation Processes (AOPs) represent a promising technology for the degradation of persistent organic pollutants like brominated phenols. These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize and break down the target compounds researchgate.netnih.govpjoes.comacs.org.

Photocatalytic degradation is a subset of AOPs that utilizes a semiconductor photocatalyst (such as titanium dioxide, TiO₂) and a light source (e.g., UV light) to generate reactive oxygen species. Studies on the photocatalytic degradation of other phenols and brominated compounds have shown high degradation efficiencies beilstein-journals.orgsci-hub.seresearchgate.netacs.org. The mechanism typically involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn attack the organic pollutant. For brominated phenols, this can lead to debromination and cleavage of the aromatic ring, ultimately resulting in mineralization to carbon dioxide, water, and bromide ions. Research on the photocatalytic degradation of 2,6-dibromo-4-methylphenol (B1582163) demonstrated that the presence of bromine substituents can facilitate the degradation process beilstein-journals.orgresearchgate.net. It is expected that this compound would be amenable to photocatalytic degradation through similar mechanisms.

The following table provides an overview of research findings on the photocatalytic degradation of related phenolic compounds.

| Compound | Photocatalyst | Light Source | Key Findings | Reference |

| Phenol, 2,6-dibromo-4-methylphenol | Non-stoichiometric magnetite | Not specified | Bromine substituent facilitated degradation. Higher efficiency for the brominated phenol. | beilstein-journals.orgresearchgate.net |

| Phenol | C@BiOBr | Not specified | 97% degradation of 50 mg/L phenol within 90 minutes. | acs.org |

| 2,3,4,5,6-pentabromotoluene, triclosan | CeO₂, TiO₂ nanoparticles | UV-C | High photodegradation yields (over 90%) for the studied micropollutants. | sci-hub.se |

Fenton and Electro-Fenton Treatment Studies

The Fenton and electro-Fenton (EF) processes are advanced oxidation processes (AOPs) investigated for the degradation of persistent organic pollutants, including brominated phenols. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex organic molecules.

The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺), as shown in the equation below.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The electro-Fenton process is an electrochemical adaptation where H₂O₂ is generated in-situ at the cathode through the reduction of oxygen, and Fe²⁺ is continuously regenerated from Fe³⁺ at the cathode. This in-situ generation of reagents enhances the efficiency and reduces the costs associated with the transport and storage of H₂O₂.

Research into the degradation of phenolic compounds using these methods has shown promising results. Studies on compounds structurally similar to this compound, such as 2-phenylphenol (B1666276), have demonstrated the effectiveness of electro-Fenton-like processes. For instance, the use of transition metals other than iron as catalysts has been explored to prevent the formation of iron sludge. In one such study, nickel (Ni) and zinc (Zn) were tested for their ability to catalyze the degradation of 2-phenylphenol. who.int The results indicated that a nickel catalyst (1 mM) achieved a 90.12% removal of 2-phenylphenol with a total organic carbon (TOC) reduction of nearly 70% within 2 hours. who.int Zinc also proved to be an effective catalyst, though slightly less so than nickel. who.int

The efficiency of the electro-Fenton process is influenced by several operational parameters, including pH, current density, and catalyst concentration. The optimal pH for the traditional Fenton process is typically around 3, which is necessary to keep iron in its soluble and active Fe²⁺ form and to maximize hydroxyl radical production. omu.edu.tr Increasing current density generally enhances pollutant degradation up to a certain point, beyond which energy efficiency may decrease.

The degradation of phenolic compounds in these systems often proceeds through a series of hydroxylated and ring-opened intermediates, eventually leading to the formation of short-chain carboxylic acids and, ideally, complete mineralization to CO₂, water, and inorganic ions. For instance, in the electro-Fenton treatment of phenol, intermediates such as catechol and hydroquinone (B1673460) are formed, which are then oxidized to carboxylic acids like maleic, fumaric, oxalic, and formic acid before complete mineralization. researchgate.net

The table below summarizes findings from an electro-Fenton-like treatment study on 2-phenylphenol, a compound structurally related to this compound.

Table 1: Electro-Fenton-like Degradation of 2-Phenylphenol

| Catalyst (1 mM) | Treatment Time (h) | Pollutant Removal (%) | TOC Reduction (%) |

|---|---|---|---|

| Nickel | 2 | 90.12 | ~70 |

Data sourced from a study on the electro-Fenton-like degradation of 2-phenylphenol. who.int

Ozonation and Peroxide-Based Oxidation Systems

Ozonation and other peroxide-based oxidation systems are effective methods for the removal of phenolic compounds from water. Ozone (O₃) is a powerful oxidant that can react with organic molecules either directly as molecular ozone or indirectly through the generation of hydroxyl radicals (•OH) in what are known as advanced oxidation processes (O₃/AOPs). The presence of hydrogen peroxide (H₂O₂) can enhance the formation of these highly reactive hydroxyl radicals.

Studies on the ozonation of phenylphenol isomers (ortho-, meta-, and para-phenylphenol) have shown that these compounds are rapidly degraded. In a study combining UVC irradiation with ozonation (O₃/UVC), a removal efficiency of nearly 100% was achieved for phenylphenol isomers within 10 minutes of reaction. ucl.ac.uk After one hour, the total organic carbon (TOC) reduction exceeded 80%, indicating significant mineralization. ucl.ac.uk The primary intermediates identified in the degradation of phenylphenol isomers included dihydroxybiphenyl isomers and dicarboxylic acids. ucl.ac.uk

The mechanism of ozonation of phenolic compounds is complex and pH-dependent. At acidic pH, the reaction is often dominated by a Criegee-type mechanism, leading to the opening of the aromatic ring. nih.govlib4ri.ch At neutral or alkaline pH, other reaction pathways become more significant. nih.govlib4ri.ch For para-substituted phenols, ozonation can lead to the formation of p-benzoquinones. acs.org The yield of hydrogen peroxide during the ozonation of phenols is also pH-dependent, with generally lower yields at neutral pH compared to acidic pH. nih.gov For example, H₂O₂ yields from phenol ozonation were reported to be around 18% at pH 7 and 36% at pH 3. nih.gov

The presence of bromide ions (Br⁻) in water during ozonation can lead to the formation of bromate (B103136) (BrO₃⁻), a potential human carcinogen. nih.gov The reaction mechanism involves the oxidation of bromide by both ozone and hydroxyl radicals to form hypobromous acid (HOBr), which is then further oxidized to bromate. nih.gov This is a critical consideration for the application of ozonation in bromide-containing waters for the treatment of brominated phenols.

The table below presents data on the efficiency of a combined O₃/UVC system for the degradation of phenylphenol isomers.

Table 2: O₃/UVC Degradation of Phenylphenol Isomers

| Parameter | Value |

|---|---|

| Initial Pollutant | Phenylphenol Isomers |

| Treatment Time for ~100% Removal | 10 minutes |

Data sourced from a study on the decomposition of phenylphenol isomers by UVC-enhanced ozonation. ucl.ac.uk

Sonochemical and Electrochemical Degradation Processes

Sonochemical and electrochemical degradation are two other advanced oxidation processes that can be employed for the remediation of water contaminated with persistent organic pollutants.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive oxygen species, such as hydroxyl radicals, from the sonolysis of water. Studies on the sonochemical degradation of 2,4-dichlorophenol (B122985) have shown that the primary site of degradation is the interfacial region between the cavitation bubble and the bulk solution. nih.gov The efficiency of the process is influenced by factors such as frequency, power intensity, and the presence of dissolved gases.

Electrochemical degradation , or electrochemical oxidation, involves the direct or indirect oxidation of pollutants at the surface of an anode. In direct oxidation, the pollutant is adsorbed onto the anode surface and destroyed by electron transfer. In indirect oxidation, reactive species such as hydroxyl radicals, active chlorine, or persulfate are generated in the solution, which then degrade the pollutants. The choice of anode material is crucial for the efficiency of the process, with materials like boron-doped diamond (BDD) showing high efficacy due to their ability to generate a large amount of hydroxyl radicals. mdpi.com

Research on the electrochemical degradation of 2-chlorophenol (B165306) using a BDD anode demonstrated a degradation efficiency of 99.99% after 4 hours of treatment. mdpi.com The degradation was found to follow a pseudo-first-order kinetic model, indicating the significant role of hydroxyl radicals in the process. mdpi.com While specific studies on this compound are limited, the principles and findings from studies on other halogenated phenols are highly relevant. The degradation of brominated phenols via electrochemical methods can also lead to the formation of halogenated byproducts, which requires careful monitoring. nih.gov

The table below shows the results of an electrochemical degradation study on 2-chlorophenol, a structurally similar compound.

Table 3: Electrochemical Degradation of 2-Chlorophenol

| Parameter | Value |

|---|---|

| Anode Material | Boron-Doped Diamond (BDD) |

| Treatment Time (h) | 4 |

| Degradation Efficiency (%) | 99.99 |

Data from a study on the electrochemical degradation of 2-chlorophenol. mdpi.com

Adsorption and Separation Technologies for this compound Removal

Adsorption is a widely used and effective technology for the removal of organic pollutants from water due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

For the removal of phenolic compounds, including brominated phenols like this compound, various adsorbents have been investigated. These include activated carbon, polymeric resins, silica-based materials, and various nanomaterials. The efficiency of adsorption depends on the properties of both the adsorbent (e.g., surface area, pore size distribution, surface chemistry) and the adsorbate (e.g., solubility, polarity, molecular size).

Studies have shown that polymeric resins can be effective for the separation of phenolic species from aqueous solutions. For example, a brominated polystyrene divinylbenzene (B73037) resin (SP207) has demonstrated a higher affinity for phenolic species compared to a non-brominated resin (XAD4), which is attributed to the increased non-polarity of the brominated resin. osti.gov This suggests that brominated adsorbents may be particularly effective for capturing brominated pollutants like this compound.

Nanoporous silica (B1680970) aerogels have also been studied for the removal of halogenated phenols. Research on the adsorption of 4-chlorophenol (B41353) and 4-bromophenol onto silica aerogel showed that the adsorption capacity increases at lower pH and with higher initial pollutant concentrations. sharif.edu The study also found that 4-bromophenol was adsorbed more effectively than 4-chlorophenol, indicating the influence of the halogen substituent on the adsorption process. sharif.edu

The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide information about the adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent. Kinetic models are used to describe the rate of adsorption.

The table below summarizes the findings from an adsorption study on different phenolic compounds.

Table 4: Adsorption Characteristics of Halogenated Phenols on Silica Aerogel

| Adsorbate | Adsorbent | Key Findings |

|---|---|---|

| 4-Chlorophenol | Silica Aerogel | Adsorption increases at low pH and high initial concentration. |

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Ecotoxicological assessment is crucial for understanding the potential risks of chemical compounds like this compound to the environment. This involves evaluating the adverse effects of the compound on various organisms in both aquatic and terrestrial ecosystems.

In aquatic ecosystems, toxicity is often assessed using standardized tests on organisms representing different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). jst.go.jp Acute toxicity is typically reported as the concentration that causes a 50% effect (e.g., mortality or immobilization) in a short period (EC₅₀ or LC₅₀). Chronic toxicity tests evaluate the effects of longer-term exposure at lower concentrations, with endpoints such as growth and reproduction (e.g., No Observed Effect Concentration, NOEC).